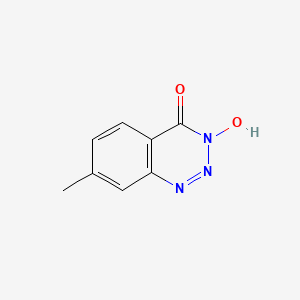![molecular formula C33H21N3O6 B14212354 1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) CAS No. 827032-39-3](/img/structure/B14212354.png)
1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes a central 2,4,6-trimethylbenzene core connected to three ethyne-2,1-diyl groups, each of which is further connected to a 4-nitrobenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) typically involves a multi-step process. The initial step often includes the preparation of the 2,4,6-trimethylbenzene core, followed by the introduction of ethyne-2,1-diyl groups through a series of coupling reactions. The final step involves the attachment of 4-nitrobenzene groups to the ethyne-2,1-diyl linkers. Common reagents used in these reactions include palladium catalysts, copper iodide, and various organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics:
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its unique electronic properties.
Biological Research: Investigated for its potential interactions with biological molecules, although specific applications in medicine are still under exploration.
作用機序
The mechanism of action of 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it suitable for applications in organic electronics. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Molecular targets and pathways involved are typically related to its ability to donate or accept electrons, which is crucial in its role as a semiconductor or sensor material.
類似化合物との比較
Similar Compounds
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-pyrazole)
- 1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(1H-benzo[d]imidazole)
- 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene
Uniqueness
1,1’,1’'-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) is unique due to its combination of a trimethylbenzene core with ethyne linkers and nitrobenzene groups. This structure imparts distinct electronic properties, making it particularly valuable in the field of organic electronics and materials science. The presence of nitro groups also allows for versatile chemical modifications, enhancing its applicability in various research domains.
特性
CAS番号 |
827032-39-3 |
|---|---|
分子式 |
C33H21N3O6 |
分子量 |
555.5 g/mol |
IUPAC名 |
1,3,5-trimethyl-2,4,6-tris[2-(4-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C33H21N3O6/c1-22-31(19-10-25-4-13-28(14-5-25)34(37)38)23(2)33(21-12-27-8-17-30(18-9-27)36(41)42)24(3)32(22)20-11-26-6-15-29(16-7-26)35(39)40/h4-9,13-18H,1-3H3 |
InChIキー |
SWTJCTQZHKOOFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])C)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide](/img/structure/B14212277.png)
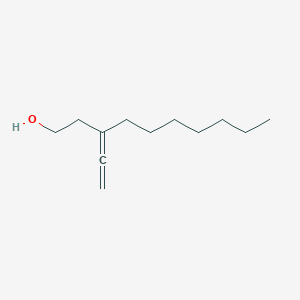
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
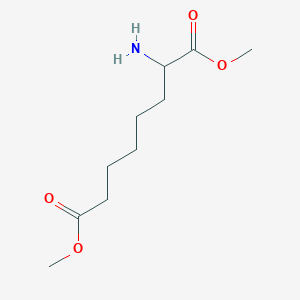
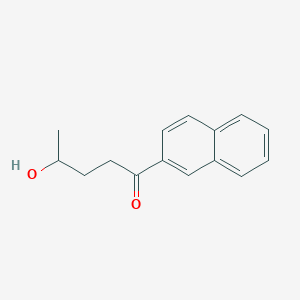

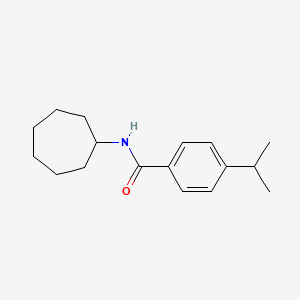
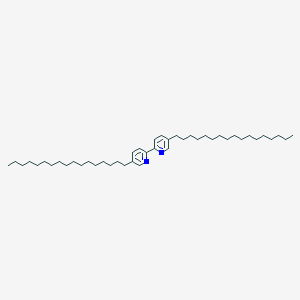
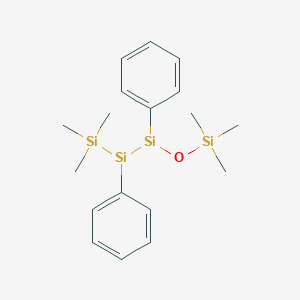
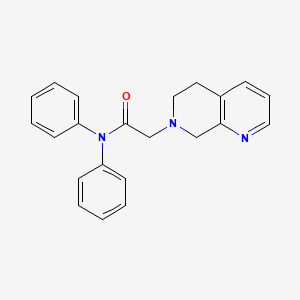

![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
